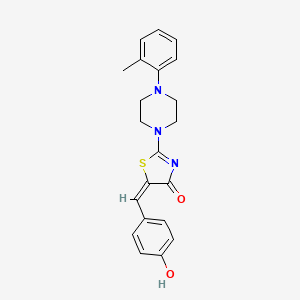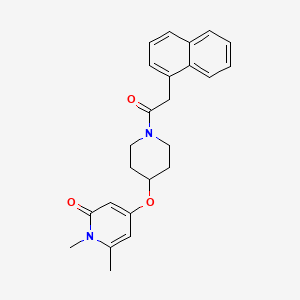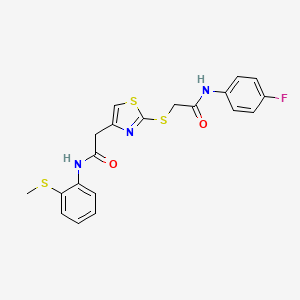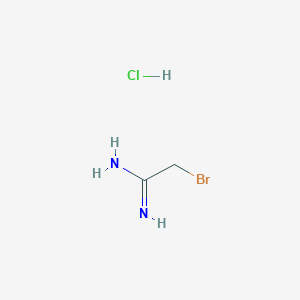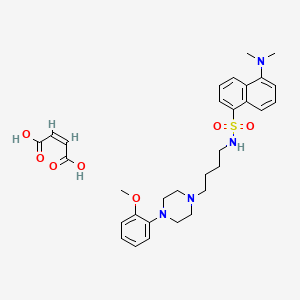
コルチゾロンマレイン酸塩
概要
説明
ST 148は、4つのすべてのデング熱ウイルス血清型に対して強力な阻害効果があることが知られている、新規の低分子化合物です。 非致死性AG129マウスデング熱ウイルス感染モデルにおいて、ウイルス血症と主要臓器におけるウイルス量の減少に有意な効果を示しました 。 この化合物の耐性はデング熱ウイルスキャプシド遺伝子に関連しており、キャプシドタンパク質と直接相互作用し、ウイルスの複製サイクルの独自の段階を阻害します .
科学的研究の応用
ST 148 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating dengue virus infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research .
作用機序
ST 148は、デング熱ウイルスキャプシドタンパク質と直接相互作用することによってその効果を発揮します。 この相互作用は、構造的な剛性を誘発することにより、ウイルスヌクレオカプシドの集合と分解を妨害します。 この化合物の抗ウイルス活性は、ウイルスの複製サイクルの侵入後の段階で起こると考えられており、サイクルの1つ以上の独自の段階を阻害します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cortexolone maleate binds to androgen receptors with high affinity . It competes with androgens such as dihydrotestosterone (DHT) for binding to androgen receptors . This interaction inhibits the downstream signaling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells , which are responsible for acne pathogenesis .
Cellular Effects
Cortexolone maleate has been shown to have an anti-proliferative effect on small cell lung carcinoma . It also blocks the effects of testosterone and DHT, which contribute to the development of androgen-dependent conditions such as acne and alopecia . In vitro, the antiandrogenic effects of cortexolone maleate in human primary sebocytes occurred in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of cortexolone maleate involves competing with DHT for binding to androgen receptors in the sebaceous gland and hair follicles . This competition attenuates the signaling necessary for acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .
Dosage Effects in Animal Models
The effects of cortexolone maleate at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Metabolic Pathways
Cortexolone maleate is a metabolic intermediate within the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .
Transport and Distribution
It is known that cortexolone maleate is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial for elucidating its activity or function .
準備方法
ST 148の合成経路には、重要な中間体の形成とその後の反応による最終生成物の形成など、いくつかのステップが含まれます。 特定の反応条件と工業生産方法は、専有技術であり、公表されていません。 この化合物は、標準的な有機合成技術を使用して合成され、高純度と収率を確保するために反応パラメータを注意深く制御する必要があることが知られています .
化学反応の分析
ST 148は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応を実行して、分子内の官能基を修飾することができます。
置換: ST 148は、分子内の特定の原子または基が他の原子または基に置換される置換反応を受けることができます。 これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな求核剤と求電子剤が含まれます。 .
科学研究への応用
ST 148は、以下を含む幅広い科学研究への応用があります。
化学: 低分子とウイルスタンパク質間の相互作用を研究するためのモデル化合物として使用されます。
生物学: ウイルス複製に対するその効果と、抗ウイルス剤としての可能性について調査されています。
医学: デング熱ウイルス感染の治療における治療の可能性について探求されています。
特性
IUPAC Name |
(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWGXMJVHMDGSA-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017423 | |
| Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390803-40-4 | |
| Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


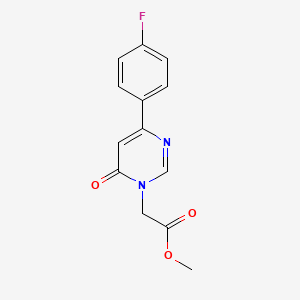
![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)

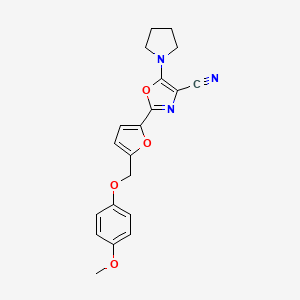
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2594159.png)
![1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2594160.png)
![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)
